molecular formula C12H19N3 B11895235 1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11895235
M. Wt: 205.30 g/mol
InChI Key: UGTFINWMVYCPDD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a cyclohexane ring. The pyrazolo[3,4-c]pyridine scaffold is characterized by a pyrazole ring condensed at the 3,4-positions of a pyridine ring, with partial saturation in the pyridine moiety (positions 4,5,6,7). The cyclohexyl substituent at position 1 distinguishes this compound from structurally related derivatives, influencing its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-cyclohexyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H19N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h8,11,13H,1-7,9H2

InChI Key

UGTFINWMVYCPDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(CCNC3)C=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-cyclohexyl-3-aminopyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone derivative, while reduction with sodium borohydride can produce a dihydro derivative .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antibacterial, antiviral, and antifungal properties.

    Medicine: The compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-c]pyridine Derivatives

The pyrazolo[3,4-c]pyridine core serves as a versatile pharmacophore. Substituent variations at key positions (e.g., positions 1, 3, 6) modulate target selectivity, potency, and pharmacokinetic profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-c]pyridine Derivatives

Compound Name Substituents Biological Activity Key Properties/Applications References
1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Cyclohexyl (position 1) Undisclosed* High lipophilicity; potential CNS/antimicrobial applications
Apixaban 1-(4-Methoxyphenyl), 6-[4-(2-oxopiperidinyl)phenyl], 3-carboxamide Factor Xa inhibitor Oral anticoagulant; high selectivity, renal excretion
3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-... 4-Fluorophenyl (position 1), phenyl (position 6) PDE4 inhibitor Anti-inflammatory; IC₅₀ = 12 nM for human eosinophil PDE4
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Methyl (position 1) Intermediate in drug synthesis Used in coupling reactions (e.g., with bromopyrazolo derivatives)
RS1 (Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-...) 4-Iodophenyl (position 6), 4-methoxyphenyl (position 1) Synthetic precursor to apixaban Key intermediate with iodophenyl group for cross-coupling

*Note: Biological activity for the cyclohexyl derivative is hypothesized based on structural analogs.

Structural Determinants of Activity

  • Aryl groups (e.g., 4-methoxyphenyl in apixaban): Improve target binding through π-π stacking and hydrogen bonding. The methoxy group in apixaban enhances solubility and metabolic stability .
  • Position 6 Substituents :

    • 4-(2-Oxopiperidinyl)phenyl (apixaban) : Critical for Factor Xa binding via hydrogen bonding with Tyr228 and Gly218 .
    • Phenyl/iodophenyl (RS1) : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Position 3 Modifications :

    • Carboxamide (apixaban) : Essential for anticoagulant activity; replacement with ester groups (e.g., RS1) abolishes Factor Xa inhibition but retains synthetic utility .

Biological Activity

1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 201.30 g/mol
  • CAS Number : 1707372-24-4

Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit various biological activities through multiple mechanisms. These include:

  • Kinase Inhibition : Some derivatives have been identified as inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in cell death pathways. For instance, compounds derived from this scaffold have shown significant inhibition of necroptotic cell death in both mouse and human cell models .
  • GABA Receptor Modulation : Certain pyrazolo derivatives have demonstrated allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .

Biological Activity Overview

The biological activities of 1-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine include:

Activity TypeDescriptionReferences
Antineoplastic Activity Exhibits potential as an anticancer agent by inhibiting specific kinases involved in tumor growth.
Neuroprotective Effects Shows promise in protecting neuronal cells through modulation of GABA receptors.
Anti-inflammatory Properties May reduce inflammation by inhibiting pathways associated with necroptosis.

Case Studies

  • RIP1 Kinase Inhibition Study :
    • A study evaluated the efficacy of a series of pyrazolo[3,4-c]pyridine derivatives as RIP1 kinase inhibitors. The lead compound demonstrated significant suppression of necroptotic cell death in vitro and improved outcomes in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis when administered orally at a dosage of 10 mg/kg .
  • GABA Modulation Research :
    • Another investigation focused on the allosteric modulation of GABA_A receptors by pyrazolo derivatives. The study highlighted the potential for these compounds to enhance GABAergic transmission, which could be beneficial for conditions such as anxiety and epilepsy .

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